molecular formula C19H21NO3 B12609509 Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate CAS No. 646039-31-8

Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate

Cat. No.: B12609509
CAS No.: 646039-31-8
M. Wt: 311.4 g/mol
InChI Key: RWUPXDTYJUEJOG-UHFFFAOYSA-N
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Description

Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a Friedel-Crafts acylation reaction. This reaction introduces the 3-oxobutyl group onto the phenyl ring.

    Carbamate Formation: The intermediate is then reacted with benzyl chloroformate and methylamine to form the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate can undergo oxidation reactions, particularly at the 3-oxobutyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols, especially at the carbonyl group of the 3-oxobutyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamates in living organisms.

Medicine

In the medical field, this compound has potential applications as a drug intermediate. Its carbamate moiety is a common feature in many pharmaceuticals, and it can be modified to develop new therapeutic agents.

Industry

Industrially, this compound can be used in the production of pesticides and herbicides. Carbamates are known for their insecticidal properties, and this compound can be a precursor for such applications.

Mechanism of Action

The mechanism of action of Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors, which are used in various therapeutic and agricultural applications.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate moiety.

    Methyl carbamate: Contains a methyl group and a carbamate moiety.

    Phenyl carbamate: Features a phenyl group and a carbamate moiety.

Uniqueness

Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate is unique due to the presence of the 3-oxobutyl group on the phenyl ring. This structural feature allows for additional chemical reactivity and potential applications that are not possible with simpler carbamates. The combination of benzyl, methyl, and 3-oxobutyl groups provides a versatile scaffold for further functionalization and development of new compounds.

Properties

CAS No.

646039-31-8

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl N-methyl-N-[4-(3-oxobutyl)phenyl]carbamate

InChI

InChI=1S/C19H21NO3/c1-15(21)8-9-16-10-12-18(13-11-16)20(2)19(22)23-14-17-6-4-3-5-7-17/h3-7,10-13H,8-9,14H2,1-2H3

InChI Key

RWUPXDTYJUEJOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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